

Linoleoyl ethanolamide CAS number

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Compound of Interest		
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An In-depth Technical Guide to Linoleoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA).[1][2] LEA is derived from linoleic acid and has been identified in various mammalian tissues, including the brain and immune cells.[1] While it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2, LEA demonstrates a range of biological activities, primarily anti-inflammatory and metabolic regulatory effects.[1][3][4][5] These actions are often mediated through pathways independent of CB1/CB2 receptors, such as the inhibition of nuclear factor-κB (NF-κB) signaling and modulation of peroxisome proliferator-activated receptors (PPARs).[3][6] This document provides a comprehensive technical overview of LEA, including its chemical properties, synthesis, analytical methods, biological activities, and detailed experimental protocols.

Core Chemical and Physical Properties

Linoleoyl ethanolamide is chemically designated as N-(2-hydroxyethyl)-9Z,12Z-octadecadienamide. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	68171-52-8	[1][3][4][5][7]
Molecular Formula	C20H37NO2	[1][3][4]
Molecular Weight	323.5 g/mol	[1][3][7]
IUPAC Name	(9Z,12Z)-N-(2- hydroxyethyl)octadeca-9,12- dienamide	[3]
Synonyms	LEA, Linoleamide MEA, N-(2- Hydroxyethyl)linoleamide	[1][3][4]
Appearance	White to Off-white Solid	[3]
Melting Point	38-40°C	[3]
Solubility	Ethanol: 50 mg/ml; DMSO: 25 mg/ml; DMF: 25 mg/ml	[1][4]
InChI Key	KQXDGUVSAAQARU- HZJYTTRNSA-N	[1][3][7]

Biochemical Interactions and Quantitative Data

LEA interacts with several key components of the endocannabinoid system, though often with lower affinity than AEA. Its biological effects are also mediated by other cellular targets.

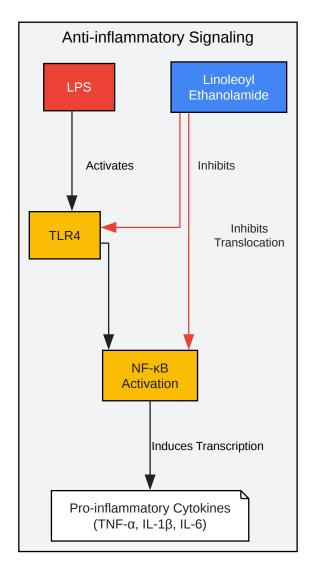


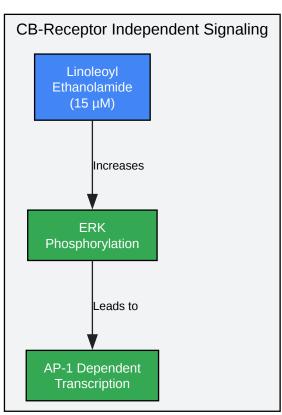
Target / Effect	Parameter	Value	Species	Reference
Cannabinoid Receptor 1 (CB1)	Ki	10 μΜ	[1][4][5]	
Cannabinoid Receptor 2 (CB2)	Ki	25 μΜ	[1][4][5]	
Fatty Acid Amide Hydrolase (FAAH)	K _i (inhibition of AEA hydrolysis)	9.0 μΜ	Human	[1][4]
Catalepsy Induction	ED50	26.5 mg/kg	Mouse	[1][4]
ERK Phosphorylation	Fold Increase (at 15 μM)	~1.5-fold	[1][4]	_
AP-1 Dependent Transcription	Fold Increase (at 15 μM)	~1.5-fold	[1][4]	
Quantification in Plasma	Lower Limit of Quantitation (LLOQ)	0.05 ng/mL	Human	[3][8]

Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways. A key mechanism for its anti-inflammatory action is the inhibition of the TLR4-NF-kB pathway. It can also modulate MAPK signaling in a cannabinoid receptor-independent manner.







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Diagram 1: Key signaling pathways modulated by Linoleoyl Ethanolamide (LEA).

Experimental Protocols Chemical Synthesis of Linoleoyl Ethanolamide

This protocol describes an effective, scalable method for synthesizing LEA via amidation.[9][10] [11]

Materials:

Methyl linoleate (0.5 mmol)





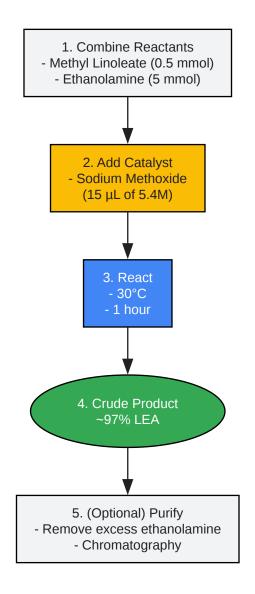


- Ethanolamine (5 mmol)
- Sodium methoxide (15 μL of 5.4 M solution in methanol)
- Reaction vessel
- Magnetic stirrer and hot plate

Procedure:

- Combine 0.5 mmol of methyl linoleate and 5 mmol of ethanolamine in a clean, dry reaction vessel.
- Add 15 μL of 5.4 M sodium methoxide in methanol to the mixture to catalyze the reaction.
- Stir the reaction mixture at 30°C for 1 hour.
- After 1 hour, stop the reaction. The crude product contains LEA at a high yield (~97%).[9][10]
- Excess ethanolamine can be removed under vacuum. Further purification is typically not required for many applications but can be performed using silica gel chromatography if necessary.





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Diagram 2: Workflow for the chemical synthesis of LEA.

Quantification of LEA in Human Plasma via LC-MS/MS

This protocol details a sensitive method for the simultaneous quantification of LEA and other NAEs in human plasma.[3][8]

Materials & Equipment:

- Human plasma (50 μL)
- Deuterated anandamide (AEA-d8) internal standard



- Acetonitrile
- 5 mM Ammonium formate
- 96-well protein precipitation plate
- HPLC system with a Phenomenex Gemini C6-Phenyl column (2.1 mm x 50 mm, 5 μm)
- Tandem mass spectrometer with positive ion electrospray ionization (ESI+)

Procedure:

- Sample Preparation:
 - To 50 μL of human plasma, add the internal standard (AEA-d8).
 - Perform protein precipitation by adding acetonitrile. Use a 96-well protein precipitation plate for high-throughput processing.
 - Centrifuge the plate and collect the supernatant.
- · Chromatographic Separation:
 - Inject the supernatant into the HPLC system.
 - Column: Phenomenex Gemini C6-Phenyl (2.1 mm x 50 mm, 5 μm).[3][8]
 - Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate.
 - Flow Rate: 0.30 mL/min.[3][8]
- Mass Spectrometry Detection:
 - Utilize positive ion electrospray ionization (ESI+).
 - Monitor the selected reaction monitoring (SRM) transition for LEA: [M+H]⁺ → m/z 62.[3][8]
 - Quantify against a standard curve, using AEA-d8 for internal standardization.



In Vivo Anti-Inflammatory Model: Contact Dermatitis

This protocol describes an in vivo mouse model to assess the anti-inflammatory efficacy of topically applied LEA.[6]

Materials & Animals:

- BALB/c mice
- 2,4-Dinitrofluorobenzene (DNFB) for sensitization and challenge
- Linoleoyl ethanolamide (0.1-0.2 mg per application)
- Vehicle control (e.g., acetone/olive oil)

Procedure:

- Sensitization: Apply a solution of DNFB to the shaved abdomen of the mice.
- Challenge: Five days after sensitization, challenge the mice by painting a DNFB solution on the inner and outer surfaces of both ears.
- Treatment: Immediately after the challenge, topically apply LEA (0.1-0.2 mg) or vehicle control to the affected ear skin.[5]
- Endpoint Measurement: After 24-48 hours, measure ear swelling (thickness) using a caliper as an indicator of inflammation.
- Molecular Analysis: Harvest ear tissue to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA to confirm the anti-inflammatory effect at the molecular level.[6]

In Vivo Metabolic Regulation Model: Diet-Induced Obesity

This protocol evaluates the effect of LEA on metabolic parameters in a rat model of dietinduced obesity.[12][13][14]



Materials & Animals:

- Male Sprague Dawley rats
- Standard chow diet
- High-fat diet (HFD) or cafeteria diet
- Linoleoyl ethanolamide (10 mg/kg)
- Vehicle control (e.g., saline with 10% DMSO, 40% PEG300, 5% Tween-80)[5]

Procedure:

- Obesity Induction: Feed rats a high-fat diet for 12 consecutive weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.
- Treatment: Administer LEA (10 mg/kg, intraperitoneal injection) or vehicle daily for 14 consecutive days.[12][14]
- Monitoring: Monitor body weight and food intake throughout the treatment period.
- Sample Collection: At the end of the treatment, collect blood samples for analysis of triglycerides, cholesterol, and inflammatory markers (IL-6, TNF-α).[12][13]
- Tissue Analysis: Dissect the liver to assess steatosis and measure the expression of metabolic genes such as acetyl-CoA-oxidase (Acox) and uncoupling protein-2 (Ucp2) via Western blot or qPCR.[2][12]

Summary and Future Directions

Linoleoyl ethanolamide is a bioactive lipid with significant therapeutic potential, particularly in the context of inflammatory conditions and metabolic disorders. Its primary mechanism appears to be independent of direct, high-affinity cannabinoid receptor activation, instead involving the modulation of key inflammatory and metabolic signaling nodes like NF-kB and PPARs. The detailed protocols provided herein offer a robust framework for researchers to synthesize, quantify, and evaluate the pharmacological effects of LEA. Future research should focus on elucidating its precise molecular targets, exploring its potential as a nutritional supplement, and



further investigating its role in managing conditions such as non-alcoholic steatohepatitis and contact dermatitis.[12]

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